Norepinephrine Transporter (NET) Binding Potency: 10-OH-DMI Versus Desipramine
10-Hydroxydesipramine inhibits [3H]norepinephrine binding to the norepinephrine transporter in rat synaptosomes with an IC50 of 1,940 nM [1]. In contrast, desipramine, its parent compound, exhibits an IC50 of approximately 4–5 nM in comparable synaptosomal norepinephrine uptake assays , representing a roughly 400-fold difference in potency. This confirms that while 10-OH-DMI remains pharmacologically active, it is a substantially weaker NET inhibitor than the parent drug.
| Evidence Dimension | NET inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,940 nM |
| Comparator Or Baseline | Desipramine IC50 ≈ 4–5 nM |
| Quantified Difference | ~388–485-fold weaker |
| Conditions | [3H]norepinephrine binding assay, rat brain synaptosomes |
Why This Matters
A procurement decision based on NET potency cannot interchange 10-OH-DMI with desipramine; 10-OH-DMI serves as a distinct probe for defining the contribution of the 10-hydroxylation pathway to net pharmacological effect.
- [1] BindingDB Entry for BDBM50063547. IC50: 1.94E+3 nM for inhibition of [3H]norepinephrine binding to norepinephrine transporter in rat synaptosomes. View Source
